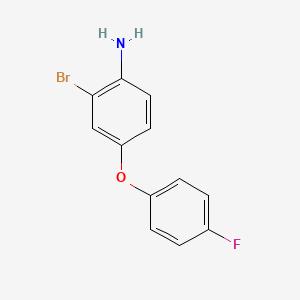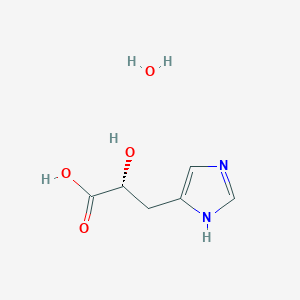
3,5-Dimercaptotyramine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimercaptotyramine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS2. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of two mercapto groups (-SH) at the 3 and 5 positions of the tyramine structure, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimercaptotyramine hydrochloride typically involves the introduction of mercapto groups into the tyramine structure. One common method is the reaction of tyramine with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto groups. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimercaptotyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
3,5-Dimercaptotyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Dimercaptotyramine hydrochloride involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This compound can also modulate the activity of enzymes by acting as a competitive inhibitor or activator. The pathways involved include the modulation of redox states and the regulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
3-Methoxytyramine: A metabolite of dopamine with neuromodulatory effects.
4-Hydroxyphenethylamine: Another derivative of tyramine with similar structural features
Uniqueness
3,5-Dimercaptotyramine hydrochloride is unique due to the presence of two mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the study of redox biology and enzyme mechanisms .
Properties
Molecular Formula |
C8H12ClNOS2 |
|---|---|
Molecular Weight |
237.8 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NOS2.ClH/c9-2-1-5-3-6(11)8(10)7(12)4-5;/h3-4,10-12H,1-2,9H2;1H |
InChI Key |
SGLHIJHANFFZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S)O)S)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


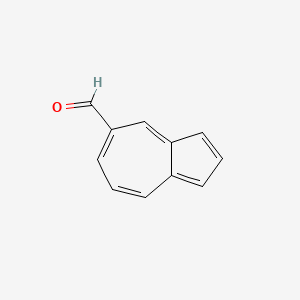
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
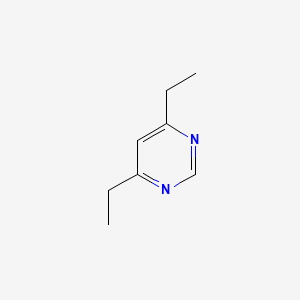
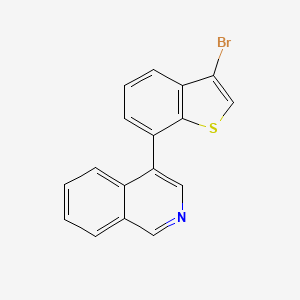
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
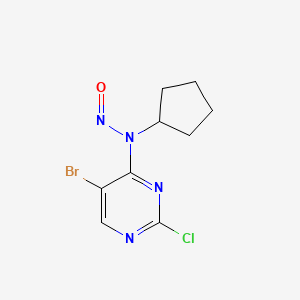

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
